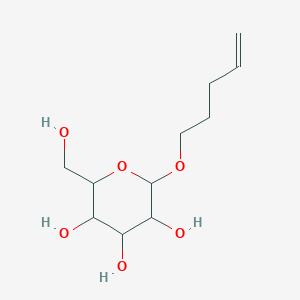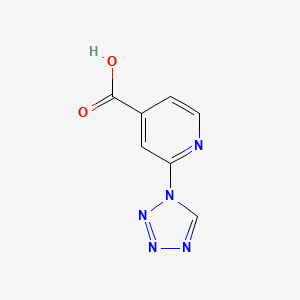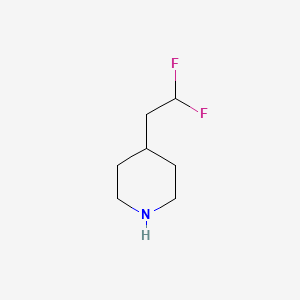
2-(Hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pent-4-enyl-D-glucopyranoside is a specialty chemical compound with the molecular formula C11H20O6 and a molecular weight of 248.27 g/mol It is a glucoside derivative, where a pent-4-enyl group is attached to the D-glucopyranoside structure
準備方法
Synthetic Routes and Reaction Conditions
Pent-4-enyl-D-glucopyranoside can be synthesized through glycosylation reactions. One common method involves the coupling of pent-4-enyl-2,3,4,6-tetra-O-benzyl-α,β-D-glucopyranoside with pent-4-enyl-2,3,4-tri-O-acetyl-α,β-D-glucopyranoside in the presence of a promoter such as IDCP (iodine dichloride pyridine complex) . The reaction typically occurs under mild conditions, ensuring the preservation of the glycosidic bond.
Industrial Production Methods
Industrial production of pent-4-enyl-D-glucopyranoside may involve similar glycosylation techniques but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for commercial applications.
化学反応の分析
Types of Reactions
Pent-4-enyl-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding glycosylamines.
Substitution: It can participate in substitution reactions, where the pent-4-enyl group can be replaced with other functional groups.
Common Reagents and Conditions
N-bromosuccinimide: Used for oxidative cleavage of the glycosidic bond.
Acidic or enzymatic conditions: Employed for hydrolysis reactions.
Major Products Formed
N-acetyl-α-D-glucopyranosylamines: Formed during oxidative hydrolysis.
Glucose and alcohol: Products of hydrolysis reactions.
科学的研究の応用
Pent-4-enyl-D-glucopyranoside has several applications in scientific research:
作用機序
The mechanism of action of pent-4-enyl-D-glucopyranoside involves its ability to participate in glycosylation reactions. The compound acts as a glycosyl donor, transferring its glycosyl moiety to acceptor molecules. This process is facilitated by the presence of specific promoters and reaction conditions that enhance the reactivity of the glycosidic bond . The molecular targets and pathways involved include the formation of glycosidic bonds with various acceptor molecules, leading to the synthesis of complex carbohydrates and glycosides .
類似化合物との比較
Similar Compounds
- Allyl-D-glucopyranoside
- Butenyl-D-glucopyranoside
- Hexenyl-D-glucopyranoside
Uniqueness
Pent-4-enyl-D-glucopyranoside is unique due to its specific pent-4-enyl group, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the pent-4-enyl group allows for selective glycosylation reactions and enhances the compound’s utility in synthetic chemistry .
特性
IUPAC Name |
2-(hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h2,7-15H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFLCEUASFWSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12282379.png)
![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)







![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)


